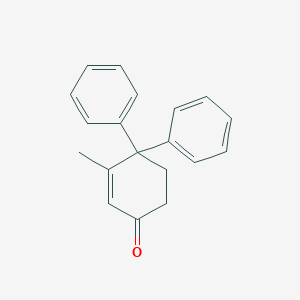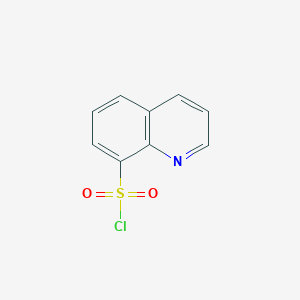![molecular formula C15H14O B092849 1-Methoxy-3-[(E)-2-phenylethenyl]benzene CAS No. 15638-11-6](/img/structure/B92849.png)
1-Methoxy-3-[(E)-2-phenylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as eugenol, is a naturally occurring compound found in various plants such as cloves, nutmeg, and cinnamon. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is complex and varies depending on the biological activity being studied. Eugenol's antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cell components. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Eugenol's antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit oxidative stress. Finally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene's anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Eugenol has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. It has also been shown to possess analgesic properties and has been used in the treatment of various pain-related disorders. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess sedative and anxiolytic properties, which makes it a potential candidate for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular compound for laboratory experiments. However, one of the limitations of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has a strong odor, which can make it difficult to work with in large quantities.
Direcciones Futuras
There are several future directions for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene research, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a natural preservative. Additionally, the use of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene in nanotechnology and drug delivery systems is an area of growing interest. Overall, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is a promising compound with a wide range of potential applications in various fields.
Métodos De Síntesis
Eugenol can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is through the isomerization of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate. This process involves the reaction of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate with an acid catalyst, which results in the formation of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene.
Aplicaciones Científicas De Investigación
Eugenol has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Eugenol also possesses anti-inflammatory properties and has been used in the treatment of various inflammatory disorders, such as arthritis and asthma. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
15638-11-6 |
|---|---|
Nombre del producto |
1-Methoxy-3-[(E)-2-phenylethenyl]benzene |
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-methoxy-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
Clave InChI |
LZINUFCUTQOYOO-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



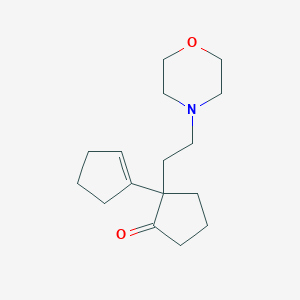
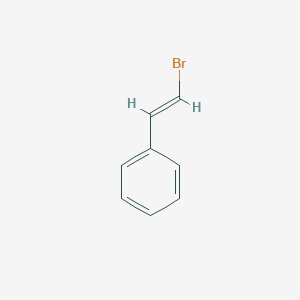
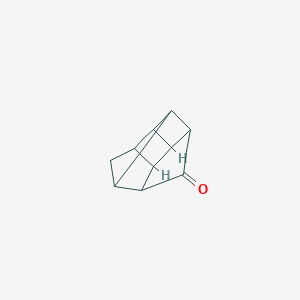
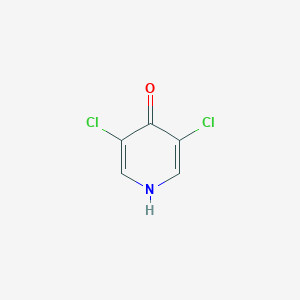
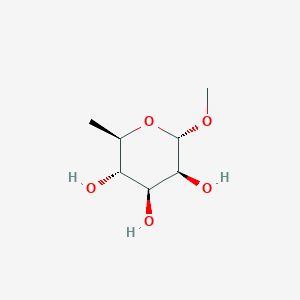
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
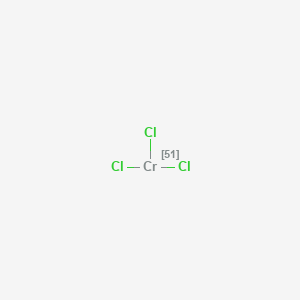
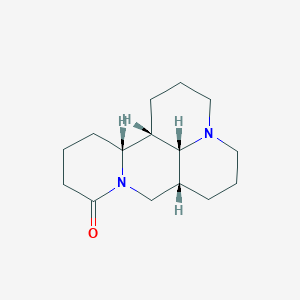
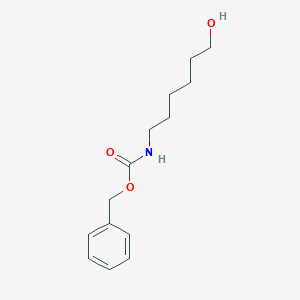
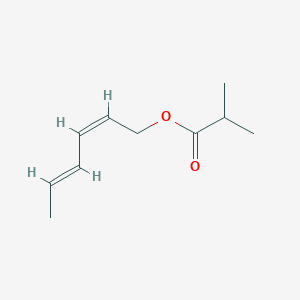
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
